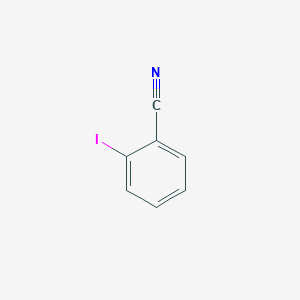

2-Iodobenzonitrile

Description

Properties

IUPAC Name |

2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDAFHUEOVUDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374757 | |

| Record name | 2-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4387-36-4 | |

| Record name | 2-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4387-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Iodobenzonitrile is an organic compound that serves as a valuable intermediate in a variety of chemical syntheses.[1] Its unique structure, featuring both a nitrile group and an iodine atom on a benzene (B151609) ring, imparts versatile reactivity, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of the cyano and aryl carbon-iodide bonds in adjacent positions on the benzene ring gives this compound excellent reactivity as an intermediate.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols, and key applications.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄IN | [1][2] |

| Molecular Weight | 229.02 g/mol | [1][2][3] |

| Appearance | White to light yellow solid/powder/crystal | [1] |

| Melting Point | 51-57 °C | [1][3] |

| Boiling Point | 147 °C at 15 mmHg | [1] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

| Solubility | Soluble in Methanol | [1] |

Table 2: Identifiers and Spectral Information

| Identifier | Value | Source |

| CAS Number | 4387-36-4 | [1][2][3] |

| MDL Number | MFCD00079761 | [1][3] |

| PubChem CID | 2759358 | [4] |

| InChI | 1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | [1][3][4][5] |

| InChIKey | JDDAFHUEOVUDFJ-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC=C(C(=C1)C#N)I | [4] |

| Spectral Data | NMR, HPLC, LC-MS, and UPLC data are available from various suppliers. | [6] |

Reactivity and Chemical Behavior

This compound's reactivity is primarily dictated by the presence of the cyano (-CN) group and the carbon-iodine (C-I) bond. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the C-I bond.[7] It is a key substrate in cross-coupling reactions, such as the Suzuki reaction, where the iodine atom is replaced.[1]

Caption: Reactivity of this compound.

Experimental Protocols

Synthesis of this compound from 2-Iodobenzamide (B1293540)

A common laboratory-scale synthesis of this compound involves the dehydration of 2-iodobenzamide.[1]

-

Materials:

-

2-Iodobenzamide

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of 2-iodobenzamide (1.0 mmol) and triethoxysilane (3.0 mmol, 0.50 g) in THF (2 mL) is prepared in a 25 mL Schlenk tube.[1]

-

The reaction mixture is stirred continuously at 60 °C.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) until the complete consumption of 2-iodobenzamide is observed.[1]

-

Upon completion, the this compound is purified.[1]

-

Caption: Synthesis of this compound.

General Procedure for the Synthesis of Aryl Nitriles

A general protocol for the synthesis of aryl nitriles from aldehydes can also be adapted.[8]

-

Materials:

-

Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

-

Copper(I) chloride (CuCl)

-

Acetonitrile (CH₃CN)

-

Dimethylacetamide (DMAc)

-

-

Procedure:

-

An oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar is charged with CuCl (0.3 mmol, 29.7 mg).[8]

-

The tube is evacuated and backfilled with oxygen three times.[8]

-

Acetonitrile (0.67 mL), DMAc (0.33 mL), and the aryl aldehyde (0.2 mmol) are added.[8]

-

The reaction mixture is stirred at 130 °C for 24 hours and monitored by GC or GC-MS.[8]

-

After completion, the solution is cooled to room temperature and washed with a saturated NH₄Cl solution (10.0 mL).[8]

-

The product is extracted with CHCl₃ (3 x 5.0 mL), and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.[8]

-

The crude product is purified by column chromatography on silica (B1680970) gel.[8]

-

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[1][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[3]

Table 3: GHS Hazard Information for this compound

| Hazard | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | [1][3] |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1][3][9] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313 | [1][3] |

Applications in Research and Development

Due to its versatile reactivity, this compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science industries. It is frequently used in cross-coupling reactions to introduce the o-cyanophenyl moiety into more complex molecules. Its derivatives are being investigated for various applications, including the development of novel therapeutic agents and functional organic materials.

References

- 1. This compound | 4387-36-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 4387-36-4 [sigmaaldrich.com]

- 4. This compound | C7H4IN | CID 2759358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4387-36-4|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 2-Iodobenzonitrile from 2-Iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-iodobenzonitrile from its precursor, 2-iodobenzamide (B1293540). The core of this transformation lies in the dehydration of a primary amide to a nitrile, a fundamental reaction in organic chemistry. This document outlines various established methods, presents quantitative data for analogous reactions, provides detailed experimental protocols, and visualizes the synthetic workflow.

Reaction Overview and Key Principles

The conversion of 2-iodobenzamide to this compound involves the removal of a molecule of water from the primary amide functional group. This dehydration reaction is typically achieved using a variety of chemical reagents that act as dehydrating agents. The general transformation is depicted below:

General reaction scheme for the dehydration of 2-iodobenzamide to this compound.

The selection of an appropriate dehydrating agent and reaction conditions is crucial for achieving high yields and purity of the desired nitrile product. Factors to consider include the reactivity of the starting material, the desired reaction scale, and the ease of product purification.

Comparative Data of Dehydration Methods

While specific quantitative data for the dehydration of 2-iodobenzamide is not extensively reported in publicly available literature, a wealth of information exists for the analogous dehydration of benzamide (B126) to benzonitrile. This data provides a strong foundation for adapting these methods to the synthesis of this compound. The following table summarizes key quantitative data for various common dehydrating agents.

| Dehydrating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |

| Phosphorus Pentoxide (P₂O₅) | Benzamide | Microwave, 1-2.5 min | 90 | [1] |

| Thionyl Chloride (SOCl₂) | Benzamide | Pressure, 325 °C | 57.4 | |

| Phosphorus Oxychloride (POCl₃) | Benzamide | N/A | High | [2][3][4] |

| Oxalyl Chloride / Et₃N / PPh₃O (catalytic) | Aromatic Amides | < 10 min, 1 mol% catalyst | High | [5] |

| N,N-dimethylformamide (DMF) / Oxalyl chloride / Phenol / Et₃N | 4-Methylbenzamide | Room Temperature | 98 |

Experimental Protocols

The following are detailed experimental protocols for the dehydration of a primary aromatic amide to its corresponding nitrile. These protocols, while based on benzamide, can be adapted for the synthesis of this compound. It is recommended to perform small-scale optimization of reaction conditions for the specific substrate.

Method 1: Dehydration using Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide is a powerful and effective dehydrating agent for the conversion of amides to nitriles.

Materials:

-

2-Iodobenzamide

-

Phosphorus Pentoxide (P₂O₅)

-

Sand

-

Anhydrous organic solvent (e.g., Toluene or Xylene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, thoroughly mix 2-iodobenzamide with 1.0 to 1.5 molar equivalents of phosphorus pentoxide. For a more controlled reaction, the mixture can be layered with sand.

-

Set up the apparatus for distillation.

-

Heat the flask gently with a heating mantle or in a sand bath.

-

The product, this compound, will distill over as it is formed.

-

Collect the distillate, which may contain some impurities.

-

Wash the collected distillate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure, and the resulting crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Method 2: Dehydration using Thionyl Chloride (SOCl₂)

Thionyl chloride is another common reagent for the dehydration of amides. This reaction typically requires heating.

Materials:

-

2-Iodobenzamide

-

Thionyl Chloride (SOCl₂)

-

Anhydrous organic solvent (e.g., Toluene, Dichloromethane, or 1,2-Dichloroethane)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-iodobenzamide in an anhydrous organic solvent.

-

Cool the mixture in an ice-water bath.

-

Slowly add 1.1 to 2.0 molar equivalents of thionyl chloride to the stirred suspension.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Method 3: Dehydration using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a strong dehydrating agent that effectively converts primary amides to nitriles.[2][3][4]

Materials:

-

2-Iodobenzamide

-

Phosphorus Oxychloride (POCl₃)

-

Pyridine (B92270) (optional, as a base)

-

Anhydrous organic solvent (e.g., Chloroform or Dichloromethane)

-

Ice-water bath

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve or suspend 2-iodobenzamide in an anhydrous organic solvent. If using a base, add pyridine to the mixture.

-

Cool the mixture in an ice-water bath.

-

Slowly add 1.0 to 1.5 molar equivalents of phosphorus oxychloride to the stirred mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

If the mixture is acidic, neutralize it with a saturated sodium bicarbonate solution. If a base like pyridine was used, wash the organic layer with dilute hydrochloric acid to remove it.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

-

Appearance: White to light yellow solid[6]

-

Molecular Formula: C₇H₄IN

-

Molecular Weight: 229.02 g/mol

-

Melting Point: 51-55 °C

-

CAS Number: 4387-36-4

Spectroscopic Data:

-

¹H NMR: Spectroscopic data for this compound can be found in various chemical databases.

-

¹³C NMR: Spectroscopic data for this compound can be found in various chemical databases.

-

IR Spectroscopy: A characteristic nitrile (C≡N) stretching vibration is expected in the range of 2220-2260 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from 2-iodobenzamide.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from 2-iodobenzamide. Researchers are encouraged to consult the cited literature and perform appropriate safety assessments before conducting any experimental work.

References

A Technical Guide to 2-Iodobenzonitrile: Molecular Characteristics and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic applications of 2-Iodobenzonitrile. This compound serves as a critical building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research.

Core Molecular Data

This compound, a substituted aromatic nitrile, is characterized by the presence of an iodine atom and a cyano group on a benzene (B151609) ring. These functional groups provide versatile reactivity for various chemical transformations.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Cyano-2-iodobenzene[2][3] |

| CAS Number | 4387-36-4[1][4][5][6] |

| Molecular Formula | C₇H₄IN[1][4][6] |

| Molecular Weight | 229.02 g/mol [1][4][5][6] |

| Physical State | Solid[2][5] |

| Melting Point | 51-55 °C[5] |

| SMILES | Ic1ccccc1C#N[5][7] |

| InChI Key | JDDAFHUEOVUDFJ-UHFFFAOYSA-N[1][5] |

Molecular Structure

The structure of this compound features a benzene ring substituted at position 1 with a cyano group (-C≡N) and at position 2 with an iodine atom (-I).

References

- 1. Page loading... [wap.guidechem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 4387-36-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]

Spectroscopic Profile of 2-Iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-iodobenzonitrile, a crucial building block in pharmaceutical and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the cyano group and the iodine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.90 | dd | 7.9, 1.3 | H-6 |

| 7.71 | dd | 7.7, 1.7 | H-3 |

| 7.50 | td | 7.7, 1.3 | H-4 |

| 7.25 | td | 7.9, 1.7 | H-5 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-2 (C-I) |

| 135.0 | C-4 |

| 133.2 | C-6 |

| 128.5 | C-5 |

| 118.0 | CN |

| 114.8 | C-1 (C-CN) |

| 98.9 | C-3 |

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The ¹H NMR data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the nitrile group and the aromatic ring.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Weak | Aromatic C-H stretch |

| 2225 | Strong | C≡N stretch |

| 1580, 1465, 1430 | Medium | Aromatic C=C ring stretch |

| 750 | Strong | Ortho-disubstituted C-H bend |

| 530 | Medium | C-I stretch |

Experimental Protocol for IR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[2] For solid samples like this compound, two common preparation techniques are the thin solid film and the mull technique.[3][4]

-

Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[3] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Mull Technique: A few milligrams of the solid are ground with a mulling agent (e.g., Nujol) to create a fine paste. This paste is then pressed between two salt plates.

The prepared sample is then placed in the spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

MS Data

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 229 | High | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [I]⁺ |

| 102 | High | [M-I]⁺ (Loss of Iodine) |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocol for Mass Spectrometry

For a compound like this compound, Electron Ionization (EI) is a common ionization technique.[1] The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

References

An In-depth Technical Guide to 2-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring both a nitrile group and an iodine atom on a benzene (B151609) ring, imparts exceptional reactivity, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of kinase inhibitors.

Chemical Identity and Properties

The IUPAC name for the compound commonly known as 1-Cyano-2-iodobenzene is This compound .[1] It is also referred to by several synonyms, providing flexibility in literature and database searches.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Cyano-2-iodobenzene, o-iodobenzonitrile, 2-iodobenzenecarbonitrile, 2-cyanophenyl iodide, o-cyanophenyl iodide |

| CAS Number | 4387-36-4[2][3] |

| Molecular Formula | C₇H₄IN[2][3] |

| Molecular Weight | 229.02 g/mol [2][3] |

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[4] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 51-55 °C | [2] |

| Boiling Point | 147 °C at 15 mmHg | [4] |

| Solubility | Soluble in methanol (B129727) | |

| Flash Point | > 110 °C (closed cup) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display signals for the six aromatic carbons and the nitrile carbon. The carbon attached to the iodine atom will be in the range of 90-100 ppm, while the nitrile carbon will appear around 115-120 ppm. The other aromatic carbons will resonate between 120-140 ppm. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is observed around 2220-2240 cm⁻¹. The spectrum also shows bands corresponding to aromatic C-H and C-C stretching.[5] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 229, corresponding to the molecular weight of the compound. |

Experimental Protocols

This compound is a key starting material for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and subsequent reactions are provided below.

Synthesis of this compound from 2-Aminobenzonitrile (B23959)

A common method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-aminobenzonitrile.

Reaction Scheme:

Caption: Synthesis of this compound via Sandmeyer Reaction.

Protocol:

-

Diazotization: Dissolve 2-aminobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Purification: Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Suzuki-Miyaura Coupling of this compound

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions to form biaryl compounds, which are common scaffolds in pharmaceuticals.

Reaction Scheme:

Caption: General Suzuki-Miyaura coupling of this compound.

Protocol for Coupling with 4-Methoxyphenylboronic Acid:

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene (B28343) and water (4:1 ratio).

-

Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)benzonitrile.

Sonogashira Coupling of this compound

The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes, providing access to substituted alkynes.

Reaction Scheme:

Caption: General Sonogashira coupling of this compound.

Protocol for Coupling with Trimethylsilylacetylene (B32187):

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst such as CuI (0.04 equivalents).

-

Solvent and Reagent Addition: Add a degassed solvent like triethylamine (B128534) or a mixture of THF and triethylamine. Then, add trimethylsilylacetylene (1.5 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)benzonitrile. The trimethylsilyl (B98337) protecting group can be easily removed using a base like potassium carbonate in methanol to yield 2-ethynylbenzonitrile.

Applications in Drug Development: A Focus on Kinase Inhibitors

This compound is a key precursor in the synthesis of various pharmacologically active molecules, particularly inhibitors of protein kinases, which are crucial targets in cancer and inflammatory diseases.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors

The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction and is implicated in diseases such as hypertension, glaucoma, and cancer.[][7][8]

References

- 1. This compound | C7H4IN | CID 2759358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4387-36-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

Solubility Profile of 2-Iodobenzonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of 2-iodobenzonitrile (CAS No. 4387-36-4), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, comprehensive experimental protocols for solubility determination, and a visual workflow to guide laboratory practice.

Executive Summary

Solubility Data

Based on available information, the solubility of this compound has been qualitatively described in a limited number of solvents. Quantitative data, such as grams of solute per 100 mL of solvent at specific temperatures, is not widely reported.

| Solvent | CAS Number | Type | Solubility | Citation |

| Water | 7732-18-5 | Protic | Insoluble | [2] |

| Methanol | 67-56-1 | Protic (Alcohol) | Soluble | [3] |

Note: "Soluble" and "Insoluble" are qualitative terms. The experimental protocols in Section 3.0 provide methods for quantitative determination.

Experimental Protocols for Solubility Determination

To empower researchers to generate specific and quantitative solubility data for this compound in solvents relevant to their work, two standard methodologies are detailed below.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated cylinder or pipette (for solvent measurement)

-

Analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small test tube.[4]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

-

After each addition, vigorously shake or vortex the mixture for 30-60 seconds.[4][5]

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."[5]

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution, providing precise quantitative solubility data.[6][7][8]

Objective: To quantify the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Conical flask or sealed vials

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. An excess is confirmed by the presence of undissolved solid.

-

Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.[9]

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed. For accuracy, immediately filter the solution using a syringe filter into a pre-weighed (tared) evaporation dish.[6]

-

Weigh the evaporating dish containing the filtrate to determine the weight of the solution.[6]

-

-

Solvent Evaporation and Mass Determination:

-

Calculation:

-

Weight of solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of this compound.

References

- 1. This compound 97 4387-36-4 [sigmaaldrich.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 4387-36-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Iodobenzonitrile

Disclaimer: Due to the limited availability of public crystallographic data for 2-iodobenzonitrile, this guide will focus on the crystal structure analysis of its closely related isomer, 4-iodobenzonitrile (B145841) . The methodologies and principles described are broadly applicable to the structural determination of similar small organic molecules.

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-iodobenzonitrile, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for structure determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data for 4-Iodobenzonitrile

The crystal structure of 4-iodobenzonitrile has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₇H₄IN |

| Formula Weight | 229.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 10.36 |

| b (Å) | 10.63 |

| c (Å) | 9.10 |

| α (°) | 90 |

| β (°) | 133.1 |

| γ (°) | 90 |

| Volume (ų) | 728.6 |

| Z | 4 |

| Density (calculated) | 2.08 g/cm³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| I1 - C4 | 2.08 | C3 - C4 - C5 | 121.0 |

| C1 - N1 | 1.15 | C2 - C1 - C7 | 178.0 |

| C1 - C2 | 1.45 | C1 - C2 - C3 | 120.0 |

| C2 - C3 | 1.38 | C2 - C3 - C4 | 120.0 |

| C3 - C4 | 1.39 | C4 - C5 - C6 | 119.0 |

| C4 - C5 | 1.38 | C5 - C6 - C7 | 121.0 |

| C5 - C6 | 1.37 | C6 - C7 - C2 | 120.0 |

| C6 - C7 | 1.39 | I1 - C4 - C3 | 119.5 |

| C7 - C2 | 1.38 | I1 - C4 - C5 | 119.5 |

Experimental Protocols

The determination of the crystal structure of a small organic molecule like 4-iodobenzonitrile typically involves the following key steps:

2.1. Synthesis and Crystallization

4-Iodobenzonitrile can be synthesized through various methods, including the Sandmeyer reaction of 4-iodoaniline (B139537) or the dehydration of 4-iodobenzamide. High-purity material is crucial for obtaining diffraction-quality crystals.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this process include ethanol, methanol, or acetone. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment to allow for the slow formation of well-ordered crystals.

2.2. X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data is collected at a controlled temperature, often low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations of the atoms.

The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure a complete and redundant dataset.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial model is then refined using full-matrix least-squares on F².

During refinement, the positions of the atoms, as well as their anisotropic displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed using various crystallographic metrics, such as the R-factor, wR2, and goodness-of-fit.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

Caption: Experimental workflow for crystal structure determination.

3.2. Molecular Packing and Intermolecular Interactions

The crystal packing of 4-iodobenzonitrile is characterized by the formation of chains of molecules linked through C≡N···I halogen bonds. These chains are further organized into a three-dimensional network through weaker C-H···I and C-H···N interactions, as well as π-stacking contacts.

Caption: Supramolecular assembly in 4-iodobenzonitrile.

Conclusion

The crystal structure of 4-iodobenzonitrile reveals a well-ordered arrangement of molecules driven by a combination of halogen bonding, hydrogen bonding, and π-stacking interactions. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the solid-state properties of this compound and can inform the design of new materials and pharmaceutical agents. The experimental protocols outlined in this guide provide a general framework for the crystallographic analysis of small organic molecules.

Commercial Sourcing and Technical Guide for High-Purity 2-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for high-purity 2-Iodobenzonitrile (CAS No. 4387-36-4), a key building block in pharmaceutical synthesis. This document offers a comparative analysis of global suppliers, detailed experimental protocols for quality assessment, and insights into its application in drug development, particularly in the context of androgen receptor signaling.

Commercial Supplier Analysis

The procurement of high-purity this compound is critical for reproducible and successful research and development outcomes. A variety of chemical suppliers offer this compound at different purity grades, quantities, and price points. Below is a comparative table summarizing the offerings from a selection of global suppliers. Researchers are advised to request a certificate of analysis (CoA) and inquire about impurity profiles before purchase.

| Supplier Name | Purity Specification | Analytical Method | Country of Origin/Distribution | Noted Price (USD) | Typical Lead Time |

| Sigma-Aldrich (Merck) | ≥97% | Not Specified | Global | Contact for pricing | Varies by location |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | Global | $66.00 (1g), $221.00 (25g) | Same day to 3 business days |

| Fisher Scientific | 99% | Not Specified | Global | Contact for pricing | Varies by location |

| Thermo Scientific Chemicals | 99% | Not Specified | Global | $34.25 (1g) | Varies by location |

| BLD Pharmatech | Not Specified | Not Specified | China, USA, Germany, India | Contact for pricing | 1 day (from US) |

| J & K SCIENTIFIC LTD. | Not Specified | Not Specified | China | Contact for pricing | Varies by location |

| Meryer (Shanghai) Chemical | Not Specified | Not Specified | China | Contact for pricing | Varies by location |

| Capot Chemical Co., Ltd | 98%(Min, GC) | GC | China | Contact for pricing | Varies by location |

| Apollo Scientific | Not Specified | Not Specified | UK, USA | £15.00 (1g), £60.00 (25g) | 1-2 weeks |

| Hebei Dangtong Biological | >99% | Not Specified | China | Contact for pricing | 7-10 working days |

Note: Prices and lead times are subject to change and may vary based on quantity, location, and current stock levels. The purity specifications are as listed by the suppliers and may not represent a full impurity profile.

Experimental Protocols: Quality Assessment

Ensuring the purity of this compound is paramount for its use in sensitive applications like drug synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for determining the purity and identifying potential impurities.

Protocol: Purity Determination of this compound by GC-MS

1. Objective: To determine the purity of a this compound sample and identify any volatile organic impurities.

2. Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Autosampler vials with septa

-

Microsyringe

3. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to obtain a working concentration suitable for the instrument's linear range (e.g., 10-100 µg/mL).

-

Transfer the final dilution to an autosampler vial.

4. GC-MS Operating Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

5. Data Analysis:

-

Integrate the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity.

-

Analyze the mass spectrum of the main peak to confirm the identity of this compound (Molecular Ion [M]+ at m/z 229).

-

Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST).

Mandatory Visualizations

Workflow for Sourcing and Qualification of this compound

Caption: A typical workflow for sourcing and qualifying high-purity this compound.

Signaling Pathway: Action of a this compound-Derived Nonsteroidal Androgen Receptor Modulator

This compound is a precursor for the synthesis of various pharmacologically active molecules, including nonsteroidal selective androgen receptor modulators (SARMs). These compounds are designed to elicit the anabolic benefits of androgens in muscle and bone with reduced effects on reproductive tissues.

Caption: Mechanism of action of a this compound-derived SARM.[1][2][3][4][5][6]

References

- 1. Androgen receptor signaling in non-prostatic malignancies: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Safety data sheet (SDS) for 2-Iodobenzonitrile

An In-depth Technical Guide to the Safety Data for 2-Iodobenzonitrile

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data for this compound (CAS No. 4387-36-4), a key intermediate in organic synthesis.[1] The information is compiled and presented to meet the needs of a laboratory and research environment.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: o-Iodobenzonitrile, 1-Cyano-2-iodobenzene[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and eye irritation.[6]

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][6]

-

Serious Eye Irritation (Category 2A/2): H319 - Causes serious eye irritation.[2][3][6]

-

Other potential hazards noted by some suppliers:

-

Toxic if in contact with skin or if inhaled (H301 + H311 + H331).

-

Causes skin irritation (H315).

-

GHS Label Elements:

-

Signal Word: Warning[1][2][3][4][6] (Some sources may use "Danger" if classifying under more severe toxicity categories)

Hazard Statements:

Precautionary Statements:

-

Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[1][3]

-

Response: P301+P312/P317 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P337+P313/P317 (If eye irritation persists: Get medical advice/attention).[1][2][3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | Solid, White to Yellow Powder/Crystal | [1] |

| Melting Point | 51-55 °C | [3][4] |

| 52-54 °C | [1] | |

| 53-57 °C | ||

| Boiling Point | 147 °C @ 15 mmHg | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3][4] |

| Solubility | Soluble in Methanol | [1] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [1] |

Toxicological Information

Summary of Health Effects:

-

Eye Irritation: Causes serious and potentially damaging irritation upon contact with eyes.[2][6]

-

Dermal Toxicity: May be toxic if it comes into contact with skin.

-

Inhalation Toxicity: May be toxic if inhaled and may cause respiratory irritation.[7]

-

Skin Irritation: May cause redness and irritation to the skin.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

Experimental Protocols

The data presented in a Safety Data Sheet is derived from standardized experimental testing. While specific reports for this compound are not provided, the methodologies follow established international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

General Methodologies:

-

Acute Oral Toxicity (OECD TG 423): This test provides an estimation of the LD50. A small group of animals (typically rodents) are administered the substance by oral gavage in a stepwise procedure. Observations for signs of toxicity and mortality are recorded for up to 14 days. The GHS Category 4 classification ("Harmful if swallowed") suggests an estimated LD50 between 300 and 2000 mg/kg.

-

Acute Eye Irritation/Corrosion (OECD TG 405): This protocol involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva for a set period. The classification "Causes serious eye irritation" (Category 2A) indicates that the substance produces reversible eye effects within 21 days of observation.

-

Flash Point Determination (e.g., ASTM D93): The flash point is determined using a closed-cup tester. The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Safe Handling and Emergency Procedures

A systematic approach to handling is crucial for minimizing risk.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][8]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or higher.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6][7]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[7]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment and ensure adequate ventilation. Avoid breathing dust.[6][7]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

-

Specific Hazards: Hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[6]

Visualized Workflows and Hazard Relationships

To further clarify safety procedures and hazard interactions, the following diagrams are provided.

References

- 1. This compound | 4387-36-4 [chemicalbook.com]

- 2. This compound | C7H4IN | CID 2759358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 4387-36-4 [sigmaaldrich.com]

- 4. This compound 97 4387-36-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. capotchem.cn [capotchem.cn]

- 7. capotchem.cn [capotchem.cn]

- 8. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China - Chemical Data Sheet [iodobenzene.ltd]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of 2-Iodobenzonitrile. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Overview and Chemical Properties

This compound is a nitrile compound utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its dual reactivity, stemming from the cyano and aryl carbon-iodide bonds in adjacent positions on the benzene (B151609) ring, makes it a valuable building block.[1]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 4387-36-4[2][3][4] |

| Molecular Formula | C₇H₄IN[2][3] |

| Molecular Weight | 229.02 g/mol [2][3] |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 53.0 to 57.0 °C |

| Storage Temperature | Room temperature; keep in a dark, dry place[4] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation.[3] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. A complete suit protecting against chemicals is recommended.[5][6] |

| Respiratory Protection | If ventilation is inadequate, use a self-contained breathing apparatus (SCBA) or an appropriate respirator.[5][6] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash thoroughly after handling.[5]

-

Use only in a well-ventilated area or outdoors.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

-

The material may darken in color during storage.[8]

-

Keep containers tightly closed and reseal them upright to prevent leakage.[10]

Incompatible Materials:

Emergency Procedures and First Aid

In case of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5] |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6][9] |

Spill Management Workflow

A systematic approach is essential for managing spills of this compound to minimize exposure and environmental contamination. The following diagram outlines the logical workflow for handling a spill.

Caption: Logical workflow for handling a this compound spill.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when working with this compound:

-

Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment that considers the potential hazards of this compound and all other reagents being used.

-

Ventilation: All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.[8] Do not let the product enter drains.[6]

References

- 1. This compound | 4387-36-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H4IN | CID 2759358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4387-36-4|this compound|BLD Pharm [bldpharm.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China - Chemical Data Sheet [iodobenzene.ltd]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dlclabs.com [dlclabs.com]

- 11. nj.gov [nj.gov]

The Chemical Reactivity of the C-I Bond in 2-Iodobenzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 2-iodobenzonitrile is a highly reactive functional group, making this compound a versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The enhanced reactivity of the C-I bond is attributed to its lower bond dissociation energy compared to other aryl-halogen bonds, facilitating a variety of chemical transformations.[1] This guide provides a comprehensive overview of the key reactions involving the C-I bond of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] This reactivity enables these reactions to proceed under milder conditions and with lower catalyst loadings compared to analogous aryl bromides or chlorides.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used to synthesize biaryl structures, which are prevalent in many biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 4 | 95 | [1] |

| 4-Methoxyphenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | |

| (4-Methoxypyridin-2-yl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | >90 (General) | [2] |

| Various arylboronic acids | Pd₂(dba)₃ (1-1.5) | XPhos (1.5-2.25) | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | 91-99 (General for chloroindoles) | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials: this compound (1.0 mmol, 229 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg), Potassium carbonate (2.0 mmol, 276 mg), Toluene (5 mL), Water (1 mL).

-

Procedure: To a round-bottom flask is added this compound, phenylboronic acid, and potassium carbonate. The flask is then charged with a mixture of toluene and water. The resulting mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ is then added, and the reaction mixture is heated to 80°C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-iodobenzonitrile as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of 2-cyanobiphenyl derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an excellent electrophilic partner in this reaction due to the high reactivity of the carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for the efficient synthesis of a wide range of substituted 2-cyanobiphenyls under relatively mild conditions. These products serve as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The selection of catalyst, base, and solvent is crucial for achieving high yields and purity.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |

| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 16 | 90 |

| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 85 |

Note: The data presented is a compilation of representative results from various sources and may require optimization for specific applications.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and phenylboronic acid.

Materials and Reagents:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere system (Nitrogen or Argon)

Detailed Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-cyanobiphenyl.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 2-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile transformation in modern organic synthesis, enabling the introduction of a nitrile functional group, a key synthon for various pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of 2-iodobenzonitrile to produce phthalonitrile (B49051). Phthalonitriles are important precursors for the synthesis of phthalocyanines, which have applications in dyes, pigments, and photodynamic therapy.

The protocols outlined below utilize common and effective palladium catalysts and cyanide sources, including potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). These methods offer advantages over traditional methods, such as the Rosenmund-von Braun reaction, by proceeding under milder conditions and with greater functional group tolerance.[1]

Reaction Principle and Catalytic Cycle

The palladium-catalyzed cyanation of this compound follows a well-established catalytic cycle for cross-coupling reactions. The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired phthalonitrile product and regenerate the active Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the catalytic cycle.[1] To mitigate this, strategies such as the use of less soluble cyanide salts like Zn(CN)₂ or the slow-release cyanide source K₄[Fe(CN)₆] are often employed.[1][2]

Experimental Data

The following tables summarize quantitative data for the palladium-catalyzed cyanation of this compound under different reaction conditions.

Table 1: Cyanation of this compound using K₄[Fe(CN)₆]

| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | KOAc | Dioxane/H₂O | 100 | 1 | Not specified for this substrate, but general protocol gives high yields for aryl halides. | General Protocol[2] |

| Pd(OAc)₂ | Na₂CO₃ | DMAC | 120 | 5 | Not specified for this substrate, but general protocol gives high yields for aryl bromides. | General Protocol[3] |

Table 2: Cyanation of this compound using Zn(CN)₂

| Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / dppf | Zn powder | DMAC | 80 | Not Specified | High yields reported for aryl chlorides. | General Protocol[4] |

| PdCl₂ / TFP | Norbornene, Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | Yields for related sequential acylation/cyanation are reported. | General Protocol[1] |

Note: Specific yield data for this compound is not explicitly available in the searched literature. The presented data is based on general protocols for similar aryl halides and provides a strong starting point for reaction optimization.

Experimental Protocols

Protocol 1: Cyanation of this compound using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol is adapted from a general procedure for the cyanation of (hetero)aryl halides.[2]

Materials:

-

This compound

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium precatalyst (e.g., a palladacycle like P1 as described in the reference, or a combination of Pd₂(dba)₃ and a suitable ligand like XPhos)

-

Potassium acetate (B1210297) (KOAc)

-

Dioxane

-

Degassed water

-

Nitrogen or Argon gas

-

Magnetic stir bar

-

Screw-top reaction tube with a Teflon-lined septum

Procedure:

-

To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if using a separate catalyst and ligand), K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), and this compound (1 mmol).

-

Seal the tube with the Teflon-lined screw-cap septum.

-

Evacuate and backfill the vessel with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Via syringe, add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL).

-

Place the reaction tube in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for the desired amount of time (e.g., 1-12 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phthalonitrile.

Protocol 2: Cyanation of this compound using Zinc Cyanide (Zn(CN)₂)

This protocol is a general method that can be adapted for the cyanation of this compound.

Materials:

-

This compound

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc powder (optional, as an additive to prevent catalyst deactivation)

-

N,N-Dimethylacetamide (DMAC)

-

Nitrogen or Argon gas

-

Magnetic stir bar

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 2 mol%), dppf (e.g., 4 mol%), and zinc powder (optional, e.g., 5 mol%).

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add DMAC (e.g., 0.5 M solution with respect to the aryl halide).

-

Add this compound (1 mmol) and Zn(CN)₂ (0.6-1.2 equivalents).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cyanation

Caption: Catalytic cycle for the palladium-catalyzed cyanation of this compound.

Experimental Workflow

Caption: General experimental workflow for palladium-catalyzed cyanation.

Conclusion

The palladium-catalyzed cyanation of this compound offers an efficient route to phthalonitrile, a valuable precursor in materials and medicinal chemistry. The choice of cyanide source, catalyst system, and reaction conditions can be tailored to optimize the yield and purity of the product. The protocols provided herein serve as a robust starting point for researchers in the field. Further optimization may be required based on the specific laboratory setup and desired scale of the reaction.